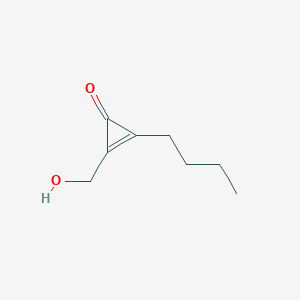
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one, also known as BHCP, is a cyclic compound that has been the subject of extensive scientific research due to its potential applications in various fields. BHCP is a cyclopropene derivative that has a unique structure, which makes it an interesting compound to study.
Scientific Research Applications
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied extensively due to its potential applications in various fields such as chemistry, biology, and material science. In chemistry, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a building block for the synthesis of complex organic molecules. In biology, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been studied for its potential use as a tool to study protein folding and binding. In material science, 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been used as a precursor for the synthesis of novel materials with unique properties.
Mechanism Of Action
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has a unique structure that allows it to interact with biological molecules in a specific way. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to bind to proteins in a reversible manner, which makes it an interesting compound to study for its potential use as a tool to study protein folding and binding. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity.
Biochemical And Physiological Effects
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have a low toxicity profile, which makes it a potential candidate for use in biological systems. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has been shown to have an effect on the activity of enzymes, which makes it a potential inhibitor of enzyme activity. 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one has also been shown to have an effect on the structure of proteins, which makes it a potential tool for studying protein folding and binding.
Advantages And Limitations For Lab Experiments
The advantages of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its low toxicity profile, high purity, and unique structure. The limitations of using 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in lab experiments include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are many future directions for the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one. One potential direction is the development of new synthetic methods for 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one that are more efficient and environmentally friendly. Another potential direction is the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in biological systems to better understand its potential applications as a tool for studying protein folding and binding. Additionally, the study of 2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one in material science may lead to the development of novel materials with unique properties.
Synthesis Methods
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one can be synthesized using various methods, but the most common method is the reaction of cyclopropene with n-butyllithium followed by the reaction with formaldehyde. This method yields a high purity product and is relatively easy to perform. Another method involves the reaction of cyclopropene with formaldehyde and n-butylmagnesium bromide, which also yields a high purity product.
properties
CAS RN |
131333-89-6 |
|---|---|
Product Name |
2-Butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-butyl-3-(hydroxymethyl)cycloprop-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-6-7(5-9)8(6)10/h9H,2-5H2,1H3 |
InChI Key |
LAWBPJUOWSBFAP-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C1=O)CO |
Canonical SMILES |
CCCCC1=C(C1=O)CO |
synonyms |
2-Cyclopropen-1-one, 2-butyl-3-(hydroxymethyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




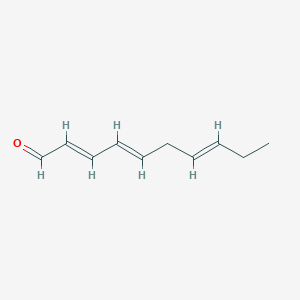
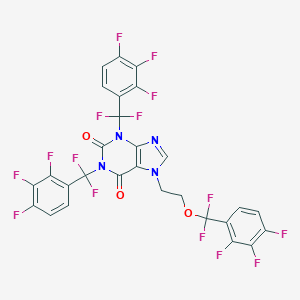
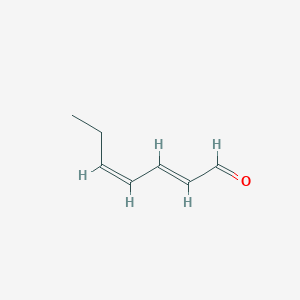
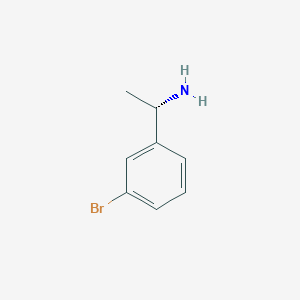
![(5R,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B148939.png)
![ethyl (1S,5R,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B148943.png)
![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)
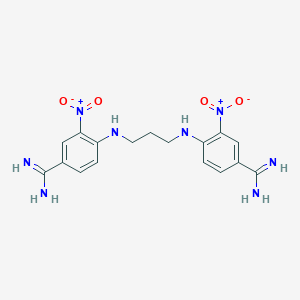
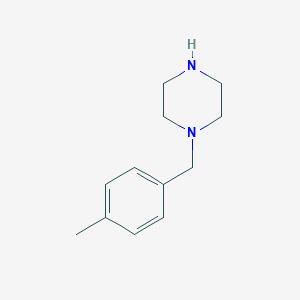
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)
